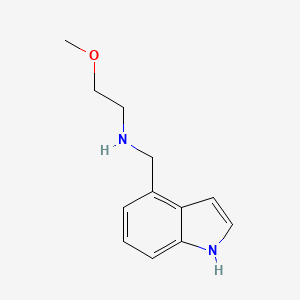

N-cyclohexyl-N'-tosylbenzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure analysis of “N-cyclohexyl-N’-tosylbenzimidamide” is not available in the current resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-N’-tosylbenzimidamide” are not available in the current resources .Scientific Research Applications

Protein Synthesis and Cellular Function :

- Cycloheximide, a structurally related compound, is used to investigate the transport of messenger RNA in membrane-bound and free polyribosomes, highlighting its role in cellular protein synthesis processes (Rosbash, 1972).

- It affects the binding, movement, and release of transfer RNA from ribosomes, crucial for peptide synthesis in reticulocyte ribosomes (Obrig, Culp, Mckeehan, & Hardesty, 1971).

Molecular Mechanism in Translation Elongation :

- The detailed molecular mechanism of how cycloheximide inhibits eukaryotic translation elongation has been investigated, providing insights into the inhibition of protein translation in cells (Schneider‐Poetsch et al., 2010).

Chemical Synthesis and Industrial Applications :

- N-tosylhydrazones, closely related to N-cyclohexyl-N'-tosylbenzimidamide, have been used as versatile synthons in the construction of cyclic compounds, demonstrating their utility in organic synthesis and potential industrial applications (Xia & Wang, 2017).

Axonal Transport and Neurochemistry :

- The impact of cycloheximide on axonal transport of synaptic vesicles and muscarinic receptors has been explored, indicating its relevance in neurobiological research (Levy, Scherman, & Laduron, 1990).

Catalysis and Material Science :

- Studies on Pd nanoparticles supported on graphitic carbon nitride highlight the importance of cyclohexanone, a derivative, in the selective hydrogenation of phenol, which is significant in chemical industry and material science (Wang et al., 2011).

RNA Synthesis and Nucleolar Function :

- Cycloheximide's effect on nucleolar RNA synthesis in the liver has been analyzed, providing essential insights into the regulation of gene expression at the cellular level (Muramatsu, Shimada, & Higashinakagawa, 1970).

Drug Discovery and Natural Products :

- The role of natural products like cycloheximide in drug discovery and the importance of sustainable use of these compounds have been emphasized, highlighting their potential in developing new pharmaceuticals (Bohlin et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

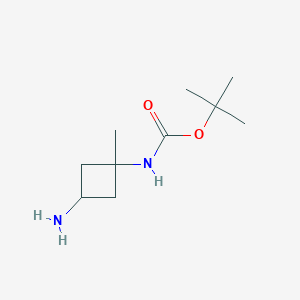

N'-cyclohexyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21-18-10-6-3-7-11-18/h2,4-5,8-9,12-15,18H,3,6-7,10-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGWTKMTUUVXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NC2CCCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N'-tosylbenzimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2864940.png)

![N-[3-[4-[Acetyl(methyl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2864942.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/no-structure.png)

![N-[2-[4-Methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2864946.png)

![4-(N,N-dimethylsulfamoyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2864953.png)